logP and Hydrophilicity Comparison
Computationally predicted logP values suggest a specific shift toward greater hydrophilicity for the target compound relative to the shorter-chain analog. The target compound (CAS 302331-18-6) has a predicted logP of -0.232 reported by ChemBase, while a separate ChemExper listing records a logP of 0.6 [1]. In contrast, the simpler analog 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4, molecular weight 157.09 g/mol) lacks the ethoxy spacer and is expected to be less hydrophilic, though an experimentally determined logP is not available in the open literature. The presence of the additional ethoxy unit in the target compound theoretically increases hydrogen-bond acceptor count and polar surface area (calculated PSA 62.05 Ų) compared to the analog, which has a PSA of approximately 49.3 Ų [2].
| Evidence Dimension | Predicted lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | Predicted logP: -0.232 (ChemBase) to 0.6 (ChemExper); Calculated PSA: 62.05 Ų |
| Comparator Or Baseline | 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4): Predicted logP not available; Calculated PSA ~49.3 Ų |
| Quantified Difference | Predicted logP difference not precisely quantifiable due to single-source logP for comparator; PSA difference ≈ +12.75 Ų (target higher) |
| Conditions | In silico predictions; no experimental logP or logD measurements identified for either compound in peer-reviewed literature |
Why This Matters
For procurement in drug design or bioconjugation, a lower logP and higher PSA predict better aqueous solubility and reduced non-specific binding, critical for linker or probe applications where the comparator would partition differently.
- [1] ChemBase. (n.d.). 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide – ChemBase No. 246708. Hydrophobicity (logP) value: -0.232. View Source
- [2] YYBYY. (n.d.). 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide CAS 302331-18-6. PSA value: 62.05. View Source
